1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

DNA alkylation interstrand cross-linking O6-guanine selectivity

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (CAS 127792-84-1), commonly designated 90CE or VNP4090CE, is a synthetic sulfonylhydrazine that functions as a short-lived DNA chloroethylating agent. It is the active antineoplastic moiety liberated by the clinical-stage prodrug laromustine (cloretazine, VNP40101M).

Molecular Formula C4H11ClN2O4S2
Molecular Weight 250.7 g/mol
CAS No. 127792-84-1
Cat. No. B135594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
CAS127792-84-1
Synonyms1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
90CE compound
Molecular FormulaC4H11ClN2O4S2
Molecular Weight250.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NN(CCCl)S(=O)(=O)C
InChIInChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3
InChIKeyQVKFHBWVOPWLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) Procurement Guide: Core Identity and Comparator Landscape


1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (CAS 127792-84-1), commonly designated 90CE or VNP4090CE, is a synthetic sulfonylhydrazine that functions as a short-lived DNA chloroethylating agent. It is the active antineoplastic moiety liberated by the clinical-stage prodrug laromustine (cloretazine, VNP40101M) [1]. 90CE belongs to the 1,2-bis(sulfonyl)hydrazine class, which was rationally designed to recapitulate the therapeutically relevant O6-guanine chloroethylation of chloroethylnitrosoureas (CNUs) while eliminating undesirable toxicophores present in agents such as BCNU (carmustine) [2]. The compound possesses a molecular weight of 250.7 g/mol, formula C4H11ClN2O4S2, a predicted pKa of approximately 6.7, and an aqueous half-life of approximately 30 seconds at 37 °C and pH 7.4, which necessitates prodrug latensation for in vivo applications [3].

Why 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine Cannot Be Substituted by Generic Alkylating Agents


90CE and its prodrugs occupy a distinct mechanistic niche that precludes simple interchange with other DNA alkylating agents. Unlike chloroethylnitrosoureas such as BCNU, which generate both therapeutically relevant O6-guanine chloroethylations and therapeutically irrelevant N7-guanine alkylations that produce DNA strand nicking, 90CE produces no detectable strand nicking while yielding a greater quantity of DNA interstrand cross-links [1]. Furthermore, 90CE exhibits a markedly different glutathione S-transferase (GST) isoenzyme susceptibility profile compared to BCNU, meaning that cellular resistance mechanisms that compromise BCNU efficacy do not equivalently affect 90CE [2]. Within the 1,2-bis(sulfonyl)hydrazine class itself, the choice of latentiating (prodrug) group profoundly alters activation kinetics, pH dependence, and in vivo antitumor activity—alkylaminocarbonyl-based prodrugs such as laromustine demonstrate significantly superior in vivo efficacy compared to acyl- or alkoxycarbonyl-based prodrugs of the identical 90CE warhead [3]. These compound-specific properties mean that neither alternative alkylating agent classes nor alternative 90CE prodrugs can be assumed equivalent for research or development purposes.

Quantitative Differentiation Evidence for 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) Versus Comparators


DNA Cross-Link Yield and Strand Nicking: 90CE Versus Chloroethylnitrosoureas (BCNU, CCNU, MeCCNU)

In a direct head-to-head comparison using T7 DNA as substrate, 90CE (designated Compound 1) generated a greater yield of DNA interstrand cross-links than the chloroethylnitrosoureas BCNU, CCNU, and MeCCNU at equimolar concentrations. Critically, 90CE and its derivatives that lack 2-chloroethylisocyanate-generating capacity produced no detectable DNA strand nicking, whereas BCNU produced substantial nicking attributable to N7-guanine alkylation. The low N7-alkylation coupled with high cross-link yield indicates that 90CE functions as a more exclusive O6-guanine chloroethylating agent than the CNUs [1].

DNA alkylation interstrand cross-linking O6-guanine selectivity strand nicking

Cytotoxicity Selectivity for AGT-Deficient Cells: 90CE Versus BCNU

90CE demonstrates pronounced differential cytotoxicity between cell lines that express the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) and those that do not. In five murine hematopoietic cell lines, 90CE IC50 values were 6–8 µmol/L in AGT-negative lines (L1210, P388, F-MEL) versus 50–70 µmol/L in AGT-positive lines (Ba/F3, WEHI-3B), representing an approximately 8–10-fold selectivity window. The prodrug cloretazine, which generates 90CE, exhibited a much higher preference toward O6-chloroethylation of guanine than BCNU, as measured by the difference in IC50 values between wild-type and AGT-transfected L1210 cells [1]. Approximately only 1 in 20,000 90CE molecules produces a DNA cross-link in AGT-negative L1210 and U937 cells, versus 1 in 400,000 in AGT-positive HL-60 cells, quantifying the dependence of cross-link formation on AGT status [2].

O6-alkylguanine-DNA alkyltransferase AGT/MGMT tumor selectivity IC50

Glutathione and GST-Mediated Resistance: 90CE Versus BCNU

The susceptibility of 90CE-generated DNA cross-link precursors to quenching by glutathione (GSH) and glutathione S-transferases (GSTs) differs substantially from that of BCNU. While thiols alone offered little protection against 90CE-mediated cross-linking at either the initial chloroethylation or cross-link formation step, the GSH/GST couple was able to diminish the initial yields of cross-link precursors. Critically, 90CE exhibited a very different GST isoenzyme susceptibility profile compared to that reported for BCNU, which is predominantly susceptible to GST M2-2, M3-3, and T1-1 [1]. In cellular systems, 50 µM BCNU produced 84% inhibition of glutathione reductase (GR) activity in human erythrocytes and 94% inhibition in L1210 cells, whereas 50 µM cloretazine (which generates 90CE) caused less than 1% and 28% GR inhibition, respectively, despite both agents being equipotent inhibitors of purified human GR (IC50 ~51–54 µM) [2].

glutathione S-transferase drug resistance GSH/GST cross-link quenching

Half-Life and Prodrug Latentiation Requirement: 90CE Versus Stable Alkylating Agents

90CE possesses an exceptionally short aqueous half-life of approximately 30 seconds at 37 °C and pH 7.4, with a weakly acidic pKa of approximately 6.7 [1]. This stands in contrast to chloroethylnitrosoureas such as BCNU, which have half-lives on the order of minutes to hours depending on conditions. The short half-life of 90CE precludes its direct use as an in vivo therapeutic agent due to insufficient time for distribution; therefore, 90CE must be employed as a prodrug for in vivo studies. Alkylaminocarbonyl-based prodrugs (e.g., laromustine) exhibit significantly superior in vivo activity in several murine tumor models compared to analogs utilizing acyl or alkoxycarbonyl latentiating groups, attributable to pH-sensitive spontaneous base-catalyzed activation [1]. In human blood, the half-life of 90CE has been measured at less than 90 seconds [2].

half-life prodrug design pharmacokinetics spontaneous activation

Synthesis Route with Quantitative Yield Under Vilsmeier Conditions

A recently reported one-step synthesis protocol for 90CE under adapted Vilsmeier conditions achieves quantitative yield, representing a significant improvement over earlier multi-step synthetic routes. The product was comprehensively characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, with full spectral data provided [1]. An alternative large-scale synthesis route from BMH (1,2-bis(methylsulfonyl)hydrazine) using lithium chloride in DMF at 60 °C for 16–24 hours yields 90CE at 88% yield with high purity confirmed by 1H NMR and TLC . These scalable synthetic approaches facilitate procurement of research-grade 90CE in quantities suitable for both in vitro and in vivo pharmacological studies.

chemical synthesis Vilsmeier conditions one-step synthesis quantitative yield

DNA Cross-Linking Efficiency: 90CE Directly Versus Its Prodrugs and Dual-Function Agents

The cross-linking efficiency of 90CE is nearly identical to that of its predicted active decomposition product from dual-function antineoplastic agents. Compound 1 (a chloroethylating and methylating dual-function agent based on laromustine scaffold) displayed DNA cross-linking efficiency nearly identical to 90CE, confirming that 90CE is the principal chloroethylating species responsible for cross-link formation [1]. Notably, at equimolar concentrations, cloretazine (the laromustine prodrug) produces more DNA cross-links than 90CE alone, suggesting that the carbamoylating activity (methyl isocyanate) generated from laromustine may enhance net cross-link formation [2]. However, 90CE at 5 µmol/L and the carbamoylating-only analog 101MDCE at 80 µmol/L produced similar degrees of G2-M cell cycle arrest, indicating that 90CE is substantially more potent on a molar basis for cell cycle perturbation [2].

cross-linking efficiency prodrug comparison cloretazine dual-function agents

Optimal Research and Industrial Application Scenarios for 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE)


Reference Standard for O6-Guanine Chloroethylation in DNA Damage Research

90CE serves as the gold-standard reference compound for studying O6-guanine chloroethylation in isolation. Unlike BCNU, which produces both O6- and N7-guanine adducts and substantial DNA strand nicking, 90CE generates no detectable N7-alkylation or strand nicking while producing a greater yield of therapeutically relevant DNA interstrand cross-links [1]. Researchers investigating MGMT/AGT-mediated repair of O6-alkylguanine lesions should use 90CE as the chloroethylating agent of choice to eliminate confounding N7-guanine damage signals. The compound's IC50 values of 6–8 µmol/L in AGT-negative leukemia cells versus 50–70 µmol/L in AGT-positive cells provide a validated dynamic range for AGT-dependence studies [2].

Prodrug Development and Activation Kinetics Studies

The exceptionally short half-life of 90CE (t1/2 ~30 s at pH 7.4, 37 °C; pKa ~6.7) makes it an ideal warhead for prodrug design and activation kinetics research [1]. Investigators developing novel latentiated chloroethylating agents can use 90CE as the active metabolite reference standard for LC-MS/MS quantification, with validated bioanalytical methods available for its detection in human plasma at sub-90-second half-life [2]. The well-characterized pH dependence of 90CE liberation from various prodrug classes (alkylaminocarbonyl > acyl > alkoxycarbonyl in terms of in vivo efficacy) provides a robust framework for structure-activity relationship studies aimed at optimizing tumor-selective activation [1].

Glutathione-Mediated Drug Resistance Mechanism Studies

90CE exhibits a GST isoenzyme susceptibility profile distinct from that of BCNU, making it a critical comparator compound for studies of glutathione-mediated alkylating agent resistance [1]. Unlike BCNU, which causes 84–94% inhibition of cellular glutathione reductase at 50 µM, cloretazine (the 90CE prodrug) produces less than 1% GR inhibition in erythrocytes and only 28% in L1210 cells, enabling researchers to distinguish between GR-dependent and GR-independent mechanisms of alkylating agent toxicity [2]. The differential impact of individual GST isoenzymes (GSTA1, GSTM1, GSTP1, GSTT1) on 90CE cross-link precursor quenching provides a unique experimental system for dissecting GST substrate specificity [1].

Hypoxia-Activated Prodrug Design Using the 90CE Warhead

90CE is the active warhead in several hypoxia-selective prodrugs, including KS119 (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine), which generates 90CE upon bioreductive activation in oxygen-deficient tumor regions [1]. Under hypoxic conditions, 50 µM KS119 produces 5 logs of kill of EMT6 mammary carcinoma cells without discernible cytotoxicity under aerobic conditions, demonstrating the feasibility of achieving extreme hypoxia selectivity with 90CE-based prodrugs [1]. Researchers developing tumor-targeted alkylating agents can procure 90CE as the essential reference standard for quantifying prodrug activation efficiency and verifying that the desired chloroethylating species is generated.

Quote Request

Request a Quote for 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.